CC1=NN(C2=CC=C(N+=O)C=C2)C=C1
. This compound belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific substitution pattern in 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine contributes to its unique reactivity and potential applications in drug development.
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine typically involves several key steps:
The molecular formula of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 232.24 g/mol. The structure features:
The compound can be characterized using various spectroscopic techniques:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine often involves interaction with biological targets, such as enzymes or receptors. The presence of the nitro group may enhance its ability to form hydrogen bonds or participate in π-stacking interactions, which can influence its pharmacological activity. Computational studies using density functional theory (DFT) have been employed to predict reactivity patterns and interactions at the molecular level .
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2